molecular formula C12H15N3O B13869077 4-Methoxy-3-(piperazin-1-yl)benzonitrile

4-Methoxy-3-(piperazin-1-yl)benzonitrile

Cat. No.: B13869077
M. Wt: 217.27 g/mol
InChI Key: FGXAOQFRWBVXQC-UHFFFAOYSA-N
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Description

4-methoxy-3-piperazin-1-ylbenzonitrile is an organic compound that features a benzene ring substituted with a methoxy group, a piperazine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-piperazin-1-ylbenzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-3-piperazin-1-ylbenzonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require a strong base like sodium hydride and a suitable solvent such as tetrahydrofuran.

Major Products

    Oxidation: 4-hydroxy-3-piperazin-1-ylbenzonitrile.

    Reduction: 4-methoxy-3-piperazin-1-ylbenzylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-methoxy-3-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-piperazin-1-ylbenzonitrile is unique due to its combination of a methoxy group, a piperazine ring, and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-methoxy-3-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3O/c1-16-12-3-2-10(9-13)8-11(12)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

FGXAOQFRWBVXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)N2CCNCC2

Origin of Product

United States

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